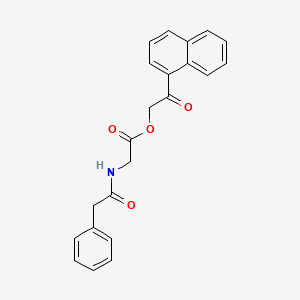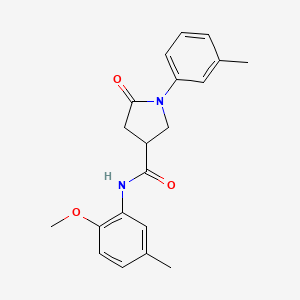![molecular formula C19H15FN4O4 B4583399 2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4583399.png)
2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
The compound "2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione" belongs to a class of chemicals with potential importance in various fields of chemistry and pharmacology. Similar compounds have been studied for their synthesis methods, crystal structures, and potential applications.
Synthesis Analysis
Research on related compounds, such as 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, shows that these compounds can be synthesized through the reaction of specific organo-amino compounds in the presence of N,N-dimethylformamide, yielding significant structural insights through X-ray diffraction analysis (Alami Anouar et al., 2019).
Molecular Structure Analysis
The crystal and molecular structure of related compounds has been determined using single crystal X-ray diffraction, revealing their crystallization system and confirming the presence of specific groups through Infrared spectroscopic studies, which provide insights into the molecular interactions within the crystal structure (Alami Anouar et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the synthesis of novel N-phenylphthalimide compounds, involve specific reagents and conditions that influence the yield and purity of the resulting compounds. Studies on these reactions help in understanding the chemical behavior and potential applications of these compounds (Y. Hai, 2007).
Physical Properties Analysis
The physical properties, including crystal structure and stability of similar compounds, are crucial for understanding their potential applications. The crystal structure analysis reveals the arrangements of molecules and the types of interactions that stabilize the structure (Alami Anouar et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of related compounds are determined through various spectroscopic and analytical techniques. These studies provide insights into the functional groups present and their contributions to the compound's overall chemical behavior (Alami Anouar et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Synthetic Pathways
A novel method for the synthesis of related compounds demonstrates the development of more economical and commercially viable routes for synthesizing N-phenylphthalimide derivatives with significant potential in various fields, including herbicidal activity (Y. Hai, 2007).
Molecular Interactions
Research on ethyl 2-triazolyl-2-oxoacetate derivatives, including the examination of π-hole tetrel bonding interactions, provides insight into the synthesis, spectroscopic, and X-ray characterization. These studies contribute to understanding the molecular structures and interactions of complex organic compounds (Muhammad Naeem Ahmed et al., 2020).
Structural Studies
Investigations into the crystal structure and infrared spectroscopy of compounds related to 2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione provide valuable data for the understanding of molecular architecture and its implications on material properties (Alami Anouar et al., 2019).
Potential Applications
Inhibitory Activities
The examination of isatin 1,2,3-triazoles reveals potent inhibitors against caspase-3, suggesting therapeutic potential in regulating apoptotic processes. This research underscores the utility of triazole derivatives in designing inhibitors for specific biological targets (Yang Jiang & Trond Vidar Hansen, 2011).
Photophysical Properties
A study on the solvatochromic behavior and dipole moments of novel phthalimide derivatives reveals insights into the solvatochromic shifts and the estimation of ground and singlet excited-state dipole moments. Such investigations are crucial for the development of new materials with specific optical properties (K. Akshaya et al., 2016).
GSK-3 Inhibition
Research into Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3) shows significant inhibitory activity. These findings have implications for the development of new treatments for diseases associated with GSK-3, such as Alzheimer's (Haixia Zou et al., 2010).
Eigenschaften
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4,5-dimethoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c1-27-14-7-6-13-15(16(14)28-2)18(26)24(17(13)25)19-21-10-23(22-19)9-11-4-3-5-12(20)8-11/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVIBKCNZWQGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)
![3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)

![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]morpholine](/img/structure/B4583355.png)
![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)
![2-(benzylthio)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4583384.png)

![N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4583408.png)
![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)

![ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583431.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)